molecular formula C17H18FN3O3 B4712699 N-(3-fluoro-4-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide

N-(3-fluoro-4-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide

Cat. No. B4712699
M. Wt: 331.34 g/mol
InChI Key: WCZBRNREIVYPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluoro-4-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide, also known as TAK-659, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazinecarboxamides and has been found to exhibit a wide range of biological activities.

Mechanism of Action

N-(3-fluoro-4-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide acts as a potent inhibitor of several kinases, including BTK, ITK, and JAK3. These kinases play a crucial role in the development and progression of cancer and autoimmune disorders. By inhibiting these kinases, this compound can effectively suppress the growth and proliferation of cancer cells and modulate the immune system in autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent biochemical and physiological effects. It has been shown to effectively suppress the growth and proliferation of cancer cells and modulate the immune system in autoimmune disorders. Additionally, it has been found to exhibit good oral bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

N-(3-fluoro-4-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has several advantages for lab experiments. It exhibits potent inhibitory activity against several kinases, making it a valuable tool for studying the role of these kinases in various diseases. Additionally, it has been found to exhibit good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, one of the limitations of this compound is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of N-(3-fluoro-4-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide. One potential direction is to further investigate its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways. Moreover, the development of more cost-effective synthesis methods for this compound may facilitate its use in large-scale experiments.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. It has been found to exhibit potent inhibitory activity against several kinases, including BTK, ITK, and JAK3, which are involved in the development and progression of cancer and autoimmune disorders.

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c1-12-4-5-13(11-14(12)18)19-17(23)21-8-6-20(7-9-21)16(22)15-3-2-10-24-15/h2-5,10-11H,6-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZBRNREIVYPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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